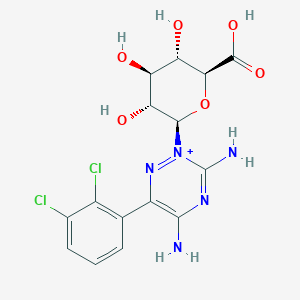

Lamotrigine N2-glucuronide

Übersicht

Beschreibung

Lamotrigine N2-glucuronide is a major metabolite of the antiepileptic drug lamotrigine. Lamotrigine is widely used for the treatment of focal and generalized seizures in both adults and children. Following oral administration, lamotrigine undergoes extensive metabolism, primarily through glucuronidation, resulting in the formation of this compound. This metabolite is mainly produced by the uridine-diphosphate-glucuronosyltransferase (UGT) family, specifically the 1A4 and 2B7 isoforms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lamotrigine N2-glucuronide involves the glucuronidation of lamotrigine. This process typically occurs in the liver, where lamotrigine is conjugated with glucuronic acid. The reaction is catalyzed by the UGT enzymes, particularly UGT1A4 and UGT2B7 .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. The reaction conditions include maintaining an optimal pH and temperature, as well as providing necessary cofactors such as uridine diphosphate-glucuronic acid (UDPGA) .

Analyse Chemischer Reaktionen

Types of Reactions: Lamotrigine N2-glucuronide primarily undergoes conjugation reactions. It is formed through the glucuronidation of lamotrigine, which is a phase II metabolic reaction.

Common Reagents and Conditions: The glucuronidation reaction requires lamotrigine, glucuronic acid, and the UGT enzymes. The reaction conditions include an optimal pH (typically around 7.4) and temperature (37°C), along with the presence of UDPGA as a cofactor .

Major Products: The major product of this reaction is this compound, which is excreted in the urine .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Therapeutic Implications

Lamotrigine is primarily metabolized through glucuronidation, with approximately 75% of the administered dose being converted to lamotrigine N2-glucuronide. Understanding the pharmacokinetics of this metabolite is crucial for optimizing therapeutic regimens.

Population Pharmacokinetic Models

Recent studies have developed population pharmacokinetic models to better understand the variability in lamotrigine and its N2-glucuronide metabolite concentrations among patients. For instance, a study involving 353 Chinese patients with epilepsy demonstrated that factors such as coadministration with valproic acid and body weight significantly influence lamotrigine clearance . These findings support individualized dosing strategies to achieve optimal therapeutic outcomes.

Pregnancy Considerations

Pregnancy induces significant alterations in the pharmacokinetics of lamotrigine. A study involving pregnant women on lamotrigine therapy showed a marked increase in the this compound to lamotrigine plasma concentration ratio during late pregnancy, indicating enhanced metabolism . This suggests that dosage adjustments may be necessary for pregnant patients to maintain effective drug levels.

Environmental Impact

This compound has been identified as a principal metabolite found in wastewater treatment plants and surface waters. Research indicates that this metabolite can persist in the environment, raising concerns about its ecological effects. Studies have shown significantly higher concentrations of this compound in wastewater effluents compared to other metabolites, highlighting the need for monitoring and potential remediation strategies .

Analytical Methodologies

Accurate quantification of lamotrigine and its N2-glucuronide metabolite is essential for both clinical and environmental studies. Recent advancements include the development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that allow for rapid and precise measurement of these compounds in various biological matrices . Such methodologies enhance our ability to monitor drug levels in patients and assess environmental contamination.

Case Study 1: Pregnancy-Induced Pharmacokinetics

A matched case-control study highlighted how hormone replacement therapy with estrogens can reduce serum lamotrigine concentrations during pregnancy. The findings emphasized the importance of monitoring drug levels in pregnant women to prevent subtherapeutic dosing .

Case Study 2: Genetic Variability

A study examining genetic factors influencing lamotrigine pharmacokinetics found that polymorphisms in metabolic enzymes significantly affect drug metabolism. For example, patients with specific genotypes exhibited altered clearance rates for lamotrigine and its N2-glucuronide metabolite, suggesting that pharmacogenetic testing could inform personalized treatment plans .

Wirkmechanismus

Lamotrigine N2-glucuronide can be compared with other glucuronide metabolites of antiepileptic drugs, such as oxcarbazepine glucuronide and carbamazepine glucuronide. While all these metabolites are formed through glucuronidation, this compound is unique in its formation by specific UGT isoforms (UGT1A4 and UGT2B7) and its role in the metabolism of lamotrigine .

Vergleich Mit ähnlichen Verbindungen

- Oxcarbazepine glucuronide

- Carbamazepine glucuronide

- Valproic acid glucuronide

These compounds share similarities in their metabolic pathways but differ in their parent drugs and specific UGT isoforms involved in their formation .

Biologische Aktivität

Lamotrigine N2-glucuronide (LTG-N2-GLU) is a primary metabolite of lamotrigine, an anticonvulsant medication widely used in the treatment of epilepsy and bipolar disorder. Understanding the biological activity of LTG-N2-GLU is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with lamotrigine therapy. This article presents a detailed overview of the biological activity of LTG-N2-GLU, including its pharmacokinetics, metabolic pathways, and clinical implications.

Absorption and Metabolism

Lamotrigine is primarily metabolized in the liver through glucuronidation, predominantly by UDP-glucuronosyltransferases (UGT), specifically UGT1A4 and UGT2B7. Approximately 75% of lamotrigine is converted to LTG-N2-GLU before excretion in urine . The pharmacokinetic profile of LTG-N2-GLU demonstrates significant interindividual variability influenced by genetic factors, body weight, renal function, and concomitant medications .

Case Study: Pregnancy Effects

A study involving pregnant women on lamotrigine monotherapy revealed significant alterations in the pharmacokinetics of both lamotrigine and its N2-glucuronide metabolite. During pregnancy, plasma levels of lamotrigine decreased significantly while the ratio of LTG-N2-GLU to lamotrigine increased by approximately 175% in the third trimester compared to baseline levels . This suggests enhanced glucuronidation during pregnancy, necessitating careful monitoring and potential dosage adjustments.

Table 1: Pharmacokinetic Parameters of Lamotrigine and LTG-N2-GLU

| Parameter | Lamotrigine | LTG-N2-Glucuronide |

|---|---|---|

| Bioavailability | Rapidly absorbed | Not directly measured |

| Peak Plasma Concentration (Cmax) | 1-3 hours post-dose | Variable |

| Half-life | 25-33 hours | Variable |

| Clearance | Influenced by UGT polymorphisms | Renal function dependent |

| Volume of Distribution | 77.6 L | Not specified |

LTG-N2-GLU is considered pharmacologically inactive; however, it plays a critical role in the overall pharmacodynamics of lamotrigine. The parent compound exhibits antiepileptic activity by stabilizing neuronal membranes and inhibiting excitatory neurotransmitter release through modulation of voltage-gated sodium channels. The glucuronide metabolite's role is primarily related to its contribution to the elimination process rather than direct therapeutic effects .

Environmental Impact and Biodegradation

Research has also explored the environmental fate of LTG-N2-GLU, particularly regarding its persistence in wastewater systems. Studies indicate that while lamotrigine itself is resistant to biodegradation, LTG-N2-GLU can undergo transformations that lead to various transformation products (TPs). These transformations include deconjugation and oxidation processes, which have implications for environmental monitoring and safety assessments .

Table 2: Transformation Products of LTG-N2-GLU

| Transformation Product | Formation Process |

|---|---|

| Deconjugated form | Hydrolysis |

| Oxidized derivatives | Oxidation of glucuronic acid |

| Amidines | Hydrolysis under neutral-basic pH |

Individual Variability in Response

The variability in LTG-N2-GLU pharmacokinetics highlights the importance of personalized medicine approaches in epilepsy management. Genetic polymorphisms in UGT enzymes significantly affect drug metabolism, emphasizing the need for genotyping in clinical practice to predict patient-specific responses .

Therapeutic Drug Monitoring (TDM)

Given the substantial interindividual variability and potential for altered metabolism during specific physiological states (e.g., pregnancy), TDM is recommended for patients on lamotrigine therapy. Monitoring plasma concentrations can help optimize dosing regimens and improve therapeutic outcomes while minimizing toxicity risks .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVMENHZPOWVGO-XPORZQOISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N5O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158073 | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133310-19-7, 135288-68-5 | |

| Record name | 3,5-Diamino-6-(2,3-dichlorophenyl)-2-β-D-glucopyranuronosyl-1,2,4-triazinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133310-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamotrigine N2-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamotrigine 2-N-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMOTRIGINE N2-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO321MNH5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lamotrigine N2-glucuronide and how is it formed?

A: this compound is the major metabolite of the antiepileptic drug lamotrigine. It is formed primarily in the liver through glucuronidation, a phase II metabolic process where a glucuronic acid molecule is attached to lamotrigine. This reaction is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). [, , , ]

Q2: Why is the formation of this compound important?

A: This metabolic pathway is crucial for understanding lamotrigine's pharmacokinetic profile. Glucuronidation typically makes drugs more water-soluble, facilitating their elimination from the body. [] Therefore, the efficiency of this compound formation significantly influences lamotrigine's half-life and clearance.

Q3: Are there significant species differences in Lamotrigine N2-glucuronidation?

A: Yes, research using humanized-liver mice models shows that Lamotrigine N2-glucuronidation activity is significantly higher in humans, marmosets, and rabbits compared to monkeys, minipigs, guinea pigs, rats, and mice. This highlights the importance of selecting appropriate animal models for studying lamotrigine metabolism. []

Q4: What are the implications of impaired renal function on lamotrigine and this compound levels?

A: Studies comparing the pharmacokinetics of lamotrigine in patients with chronic renal failure and healthy volunteers found that while renal impairment has minimal impact on lamotrigine levels, it significantly increases this compound exposure. This suggests that while dose adjustments for lamotrigine might not be necessary in patients with renal impairment, monitoring this compound levels could be relevant. []

Q5: Can this compound be further degraded in the environment?

A: Research indicates that this compound undergoes degradation in wastewater treatment plants and natural water bodies, primarily through abiotic processes like amidine and guanidine hydrolysis. [] This degradation leads to the formation of transformation products, some of which are also detected in wastewater and surface water, highlighting the environmental relevance of lamotrigine metabolism and its downstream effects.

Q6: How is this compound typically quantified in biological samples?

A: Several analytical methods have been developed for the quantification of this compound. One approach involves using high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to simultaneously determine plasma levels of lamotrigine, this compound, and another metabolite, lamotrigine N2-oxide. [] Another study describes the development and validation of an LC-MS/MS method for quantifying lamotrigine and this compound in dried blood spots, offering a potentially less invasive alternative for routine therapeutic drug monitoring. []

Q7: Can this compound be chemically synthesized?

A: Yes, this compound can be chemically synthesized. Researchers have successfully synthesized this metabolite using methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate as a glycosyl donor. This approach offers an alternative to isolating the metabolite from biological samples and facilitates further research into its properties and behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.